molecular formula C13H14FNO B8511015 1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 217314-31-3

1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B8511015
CAS No.: 217314-31-3
M. Wt: 219.25 g/mol
InChI Key: IJLHORUAMUWLHR-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C13H14FNO and its molecular weight is 219.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

217314-31-3

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-2,5-dimethylpyrrole

InChI

InChI=1S/C13H14FNO/c1-9-4-5-10(2)15(9)13-7-6-11(16-3)8-12(13)14/h4-8H,1-3H3

InChI Key

IJLHORUAMUWLHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)OC)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude product from the previous reaction (1-(2-fluoro-4-iodo-phenyl)-2,5-dimethyl-1 H-pyrrole, 70.0 g, 222 mmol) was dissolved in 230 mL of MeOH and 70 mL of DMF. To this solution was added NaOMe (35.9 g, 666 mmol, 3.0 eq) and CuCl (3.3 g, 31 mmol, 15 mol %). The resulting mixture was warmed to reflux for 4 h. After cooling to room temperature, isopropyl ether (IPE) (500 mL), 5% aqueous NH4Cl (220 mL), and water (350 mL) were added, and the mixture was stirred overnight. The mixture was then filtered through celite, the layers were separated, and the aqueous layer extracted with 350 mL of IPE. The combined organic extracts were then washed with 10% aqueous NH4OH (200 mL), and passed through a pad of silica gel (100 g). Concentration provided a brown oil, which crystallized upon standing (45.2 g, 93% yield). Recrystallization from 135 mL of hot hexane provided 30.1 g (62% yield) of product as a brown solid, m.p. 67-69° C. 1H NMR (CDCl3): d 7.12 (t, J=8 Hz, 1H), 6.75 (d, J=8 Hz, 1H), 6.73 (s, 1H), 5.89 (s, 2H), 3.82 (s, 3H), 1.97 (s, 6H); 13C NMR (CDCl3) (9 of 10 lines observed) d 159.1 (d, J=260 Hz), 130.7, 129.5, 109.9 (d, J=3 Hz), 106.0, 105.6, 102.3 (d, J=25 Hz), 55.7, 12.4; MS (El): m/z 219 (100).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
35.9 g
Type
reactant
Reaction Step Two
Name
CuCl
Quantity
3.3 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
220 mL
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
230 mL
Type
solvent
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Five
Yield
62%

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